1-(2-hydroxyphenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione
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Overview
Description
1-(2-hydroxyphenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione is a complex organic compound featuring a unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and materials science. Its structure includes a boron-nitrogen bond, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxyphenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione typically involves the condensation of dimethyl 1,3-acetonedicarboxylate with 1,2-dicarbonyl compounds . The reaction is carried out under basic conditions, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of sodium hydroxide in methanol, followed by acidification and extraction with organic solvents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-hydroxyphenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure, potentially opening new pathways for further functionalization.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring and the boron-nitrogen bond.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce simpler bicyclic compounds .
Scientific Research Applications
1-(2-hydroxyphenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-hydroxyphenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione involves its interaction with molecular targets through its boron-nitrogen bond. This interaction can modulate various biochemical pathways, leading to its observed biological effects . The compound’s unique structure allows it to act as a chelating agent, binding to metal ions and influencing their activity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane-2,6-dione: Similar bicyclic structure but lacks the boron-nitrogen bond.
2,4,6,8-Tetraiodo-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione: Contains a similar bicyclic framework but with different functional groups.
Uniqueness
1-(2-hydroxyphenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[33This bond allows for unique interactions with metal ions and other molecular targets, setting it apart from other similar compounds .
Properties
Molecular Formula |
C11H12BNO5 |
---|---|
Molecular Weight |
249.03 g/mol |
IUPAC Name |
1-(2-hydroxyphenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione |
InChI |
InChI=1S/C11H12BNO5/c1-13-6-10(15)17-12(13,18-11(16)7-13)8-4-2-3-5-9(8)14/h2-5,14H,6-7H2,1H3 |
InChI Key |
ZMZCOOOWOIYDQV-UHFFFAOYSA-N |
Canonical SMILES |
[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C3=CC=CC=C3O |
Origin of Product |
United States |
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